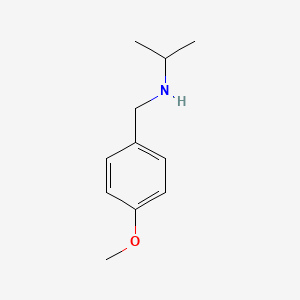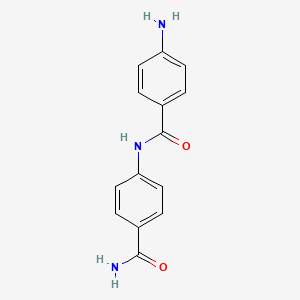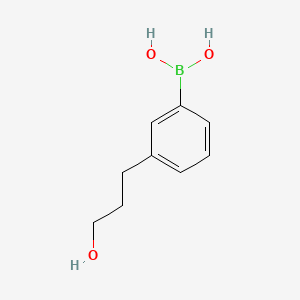
3-(3-Hydroxypropyl)phenylboronsäure
Übersicht
Beschreibung
3-(3-Hydroxypropyl)phenylboronic acid, also known as HPB, is a boronic acid derivative that has gained significant attention in the scientific community due to its unique properties and potential applications. HPB is a white crystalline powder that is soluble in water and organic solvents. It is a versatile compound that has been utilized in various fields, including organic synthesis, analytical chemistry, and biochemistry.
Wissenschaftliche Forschungsanwendungen
Suzuki-Miyaura-Kreuzkupplungsreaktionen
3-(3-Hydroxypropyl)phenylboronsäure: wird in Suzuki-Miyaura-Kreuzkupplungsreaktionen mit Arylhalogeniden verwendet. Dieser Prozess ist entscheidend für die Bildung von Kohlenstoff-Kohlenstoff (C-C)-Bindungen in Gegenwart eines Palladium (Pd)-Katalysators . Die Fähigkeit, C-C-Bindungen zu bilden, ist in der organischen Synthese von grundlegender Bedeutung, da sie den Aufbau komplexer molekularer Architekturen ermöglicht.
Synthese von Bor/Stickstoff-dotierten Polymeren
Diese Verbindung spielt eine Rolle bei der Synthese von Bor/Stickstoff-dotierten Polymer-Nano/Mikrokugeln. Diese werden typischerweise durch hydrothermale Polymerisation unter Verwendung von Formaldehyd und Ammoniak hergestellt . Solche Polymere haben aufgrund ihrer einzigartigen elektrischen Eigenschaften potenzielle Anwendungen in verschiedenen Bereichen, darunter Elektronik und Materialwissenschaften.
Fructose-Sensorik
This compound: kann zur Herstellung von Kohlenstoff-Quantenpunkten verwendet werden, die als selektive Sensoren für Fructose fungieren . Diese Anwendung ist im medizinischen Bereich für die Überwachung von Fructosespiegeln in biologischen Proben von Bedeutung, was für Patienten mit Fructose-Stoffwechselstörungen wichtig ist.
Elektrochemische Biosensoren
Die Verbindung ist an der Entwicklung modifizierter Elektroden für elektrochemische Biosensoren beteiligt . Diese Biosensoren haben ein breites Anwendungsspektrum, von der Umweltüberwachung bis hin zur Gesundheitsversorgung, wo sie zum Nachweis verschiedener biologischer Moleküle eingesetzt werden können.
Kohlenhydraterkennung
Phenylboronsäuren, einschließlich This compound, haben bedeutende Anwendungen in der Kohlenhydraterkennung. Sie können mit Zuckern in neutralem Wasser komplexe bilden, was für die Konstruktion von Sensoren und oligomeren Rezeptoren für Zell-Oberflächen-Glykokonjugate entscheidend ist. Dies ist besonders nützlich bei der Entwicklung von Diagnosewerkzeugen und zielgerichteten Medikamentenabgabesystemen.
Arzneimittelforschung und -entwicklung
Aufgrund seiner Reaktivität ist This compound ein wertvolles Material in der Arzneimittelforschung und -entwicklung. Es kann bei der Synthese von Pharmazeutika verwendet werden, insbesondere bei der Herstellung neuer Moleküle, die auf bestimmte Weise mit biologischen Systemen interagieren können.
Organische Synthese
Dieses Boronsäurederivat ist ein vielseitiges Reagenz in der organischen Synthese. Es kann in verschiedenen chemischen Reaktionen verwendet werden, um die Phenylboronsäure-Gruppierung in Zielmoleküle einzuführen, was ein entscheidender Schritt bei der Synthese einer Vielzahl von organischen Verbindungen ist.
Katalyse
In der Katalyse kann This compound als Katalysator oder als Ligand für Katalysatoren in chemischen Reaktionen fungieren. Dies ist besonders relevant bei Reaktionen, die eine präzise Kontrolle über das Reaktionsmilieu und die Bildung spezifischer Produkte erfordern.
Wirkmechanismus
Target of Action
The primary target of 3-(3-Hydroxypropyl)phenylboronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon-carbon bond forming reaction .
Mode of Action
3-(3-Hydroxypropyl)phenylboronic acid interacts with its targets through a process known as transmetalation . In the Suzuki-Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathway affected by 3-(3-Hydroxypropyl)phenylboronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction involves the coupling of an organoboron compound (like 3-(3-Hydroxypropyl)phenylboronic acid) and a halide under the action of a palladium catalyst . The downstream effect of this pathway is the formation of a carbon-carbon bond .
Pharmacokinetics
It is known that the compound is solid in form
Result of Action
The molecular effect of the action of 3-(3-Hydroxypropyl)phenylboronic acid is the formation of a new carbon-carbon bond . This occurs through the Suzuki-Miyaura cross-coupling reaction, where 3-(3-Hydroxypropyl)phenylboronic acid provides a phenyl group
Action Environment
The action of 3-(3-Hydroxypropyl)phenylboronic acid can be influenced by environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction requires a palladium catalyst and a base . Additionally, the compound is water-soluble, which may influence its action, efficacy, and stability in aqueous environments .
Eigenschaften
IUPAC Name |
[3-(3-hydroxypropyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO3/c11-6-2-4-8-3-1-5-9(7-8)10(12)13/h1,3,5,7,11-13H,2,4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTCBPHAZRFXGKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)CCCO)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10394881 | |
| Record name | 3-(3-HYDROXYPROPYL)PHENYLBORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10394881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
736989-98-3 | |
| Record name | 3-(3-HYDROXYPROPYL)PHENYLBORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10394881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(3-Hydroxyprop-1-yl)benzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



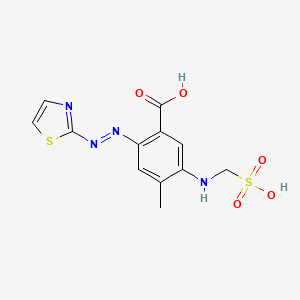
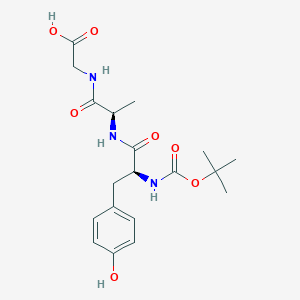
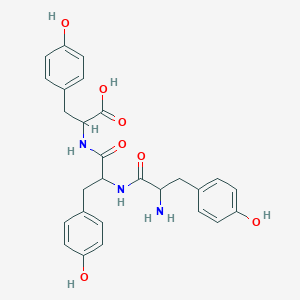
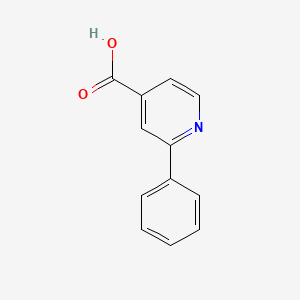
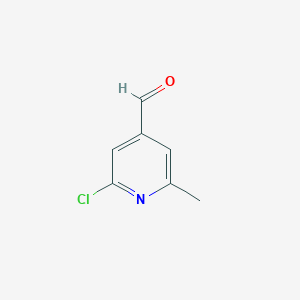

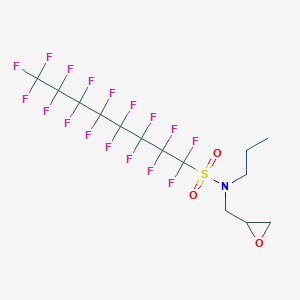
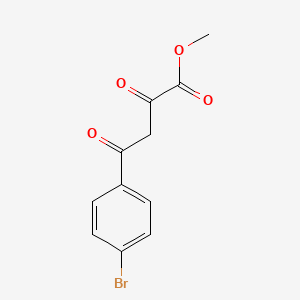
![n-[(1-Methyl-1h-imidazol-2-yl)methyl]ethanamine](/img/structure/B1587384.png)
